molecular formula C22H20O2 B14512406 Prop-2-ynyl 3,4-diphenylcyclohex-3-ene-1-carboxylate CAS No. 62569-54-4

Prop-2-ynyl 3,4-diphenylcyclohex-3-ene-1-carboxylate

Cat. No.: B14512406
CAS No.: 62569-54-4
M. Wt: 316.4 g/mol
InChI Key: OKYVJOSCKNPUJZ-UHFFFAOYSA-N
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Description

Prop-2-ynyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is an organic compound characterized by its unique structure, which includes a prop-2-ynyl group, a cyclohexene ring, and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-ynyl 3,4-diphenylcyclohex-3-ene-1-carboxylate typically involves the reaction of 3,4-diphenylcyclohex-3-ene-1-carboxylic acid with prop-2-ynyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone . The reaction proceeds via an SN2 mechanism, where the prop-2-ynyl group displaces the bromide ion, forming the desired ester.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Prop-2-ynyl 3,4-diphenylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The prop-2-ynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be employed in substitution reactions.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of saturated esters or alcohols.

    Substitution: Formation of new esters or carboxylic acids.

Scientific Research Applications

Prop-2-ynyl 3,4-diphenylcyclohex-3-ene-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of prop-2-ynyl 3,4-diphenylcyclohex-3-ene-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The prop-2-ynyl group can form covalent bonds with active sites, leading to inhibition or activation of the target molecule . The cyclohexene ring and phenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-ynyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is unique due to its combination of a cyclohexene ring with two phenyl groups and a prop-2-ynyl ester group. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.

Properties

CAS No.

62569-54-4

Molecular Formula

C22H20O2

Molecular Weight

316.4 g/mol

IUPAC Name

prop-2-ynyl 3,4-diphenylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C22H20O2/c1-2-15-24-22(23)19-13-14-20(17-9-5-3-6-10-17)21(16-19)18-11-7-4-8-12-18/h1,3-12,19H,13-16H2

InChI Key

OKYVJOSCKNPUJZ-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)C1CCC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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